Ethyl 4-({[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to an imidazolidinone moiety, which is further substituted with methoxybenzyl and methoxyphenyl groups. The unique structure of this compound makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of Ethyl 4-({[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves multiple steps, including the formation of the imidazolidinone core and subsequent functionalization with methoxybenzyl and methoxyphenyl groups. Common synthetic routes may include:
Formation of the Imidazolidinone Core: This step typically involves the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.
Functionalization: The imidazolidinone core is then functionalized with methoxybenzyl and methoxyphenyl groups through nucleophilic substitution or coupling reactions.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Ethyl 4-({[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the imidazolidinone ring can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have biological activity and can be studied for its potential as a drug candidate or biochemical probe.
Medicine: Its unique structure may make it a candidate for the development of new pharmaceuticals with specific therapeutic targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-({[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to a biological response. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Ethyl 4-({[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can be compared with other similar compounds, such as:
Ethyl 3-amino-4-methylbenzoate: This compound has a similar benzoate ester structure but lacks the imidazolidinone core and methoxy substitutions.
Ethyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate: This compound has a similar ester and methoxyphenyl group but differs in the presence of a chloro substituent and the absence of the imidazolidinone core.
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and aromatic rings, making it a versatile compound for various applications.
Properties
Molecular Formula |
C29H29N3O7 |
---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H29N3O7/c1-4-39-28(35)20-11-13-21(14-12-20)30-26(33)17-25-27(34)32(22-8-6-10-24(16-22)38-3)29(36)31(25)18-19-7-5-9-23(15-19)37-2/h5-16,25H,4,17-18H2,1-3H3,(H,30,33) |
InChI Key |
PBHSLDPBUCPULJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.